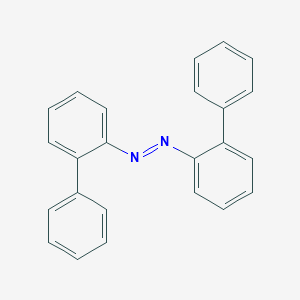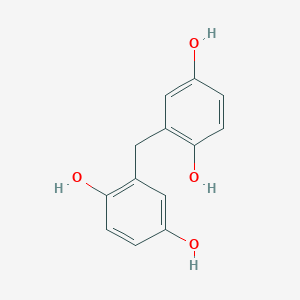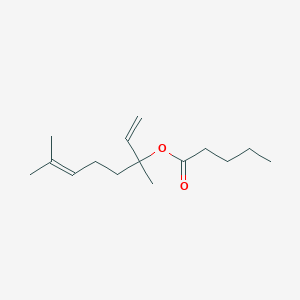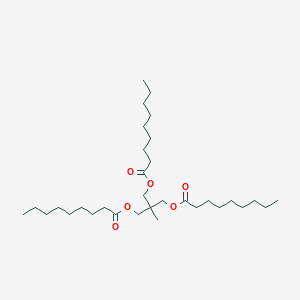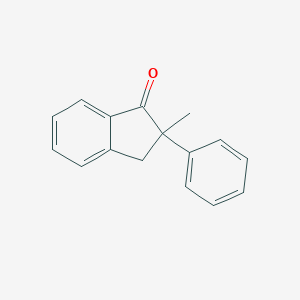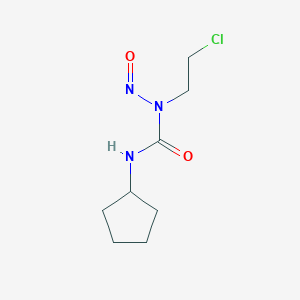
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea (CCNU) is a potent chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and penetrate the central nervous system. CCNU has been widely used in clinical practice for over 40 years, and its efficacy and safety have been extensively studied.
Mécanisme D'action
Although the mechanism of action of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is well understood, there is still much to be learned about its effects on different types of cancer cells. Future research could focus on elucidating the specific mechanisms by which 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea induces cell death in different types of cancer cells.
4. Drug delivery: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors. Future research could focus on developing more efficient drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea, improving its efficacy in the treatment of brain tumors.
In conclusion, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. Its mechanism of action involves alkylating DNA and inhibiting DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. Future research could focus on identifying the optimal combination therapy, developing targeted therapies, elucidating the specific mechanisms of action, and improving drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
Effets Biochimiques Et Physiologiques
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. However, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has some limitations in lab experiments, including its toxicity and potential side effects. It can also induce DNA damage in normal cells, leading to potential long-term effects.
Orientations Futures
1. Combination therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in combination with other chemotherapeutic agents to enhance their efficacy. Future research could focus on identifying the optimal combination therapy for different types of cancer.
2. Targeted therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage in normal cells, leading to potential long-term effects. Future research could focus on developing targeted therapies that selectively target cancer cells, minimizing the potential side effects of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
3.
Méthodes De Synthèse
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is synthesized by the reaction of 1-(2-chloroethyl)-3-cyclopentylurea with sodium nitrite in the presence of acetic acid. The reaction yields 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea as a yellow crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
Numéro CAS |
13909-03-0 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea |
Formule moléculaire |
C8H14ClN3O2 |
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-cyclopentyl-1-nitrosourea |
InChI |
InChI=1S/C8H14ClN3O2/c9-5-6-12(11-14)8(13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,13) |
Clé InChI |
XZGYNWBIAGZROB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)N(CCCl)N=O |
SMILES canonique |
C1CCC(C1)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
13909-03-0 |
Synonymes |
1-(2-chloroethyl)-3-cyclopentyl-1-nitroso-urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



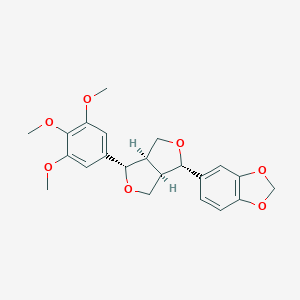
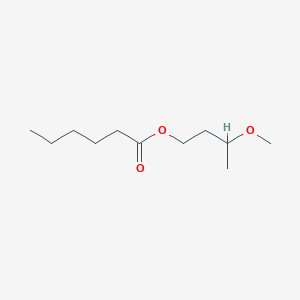
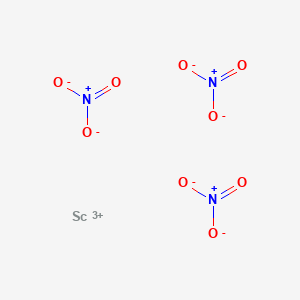
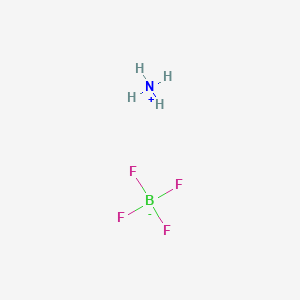
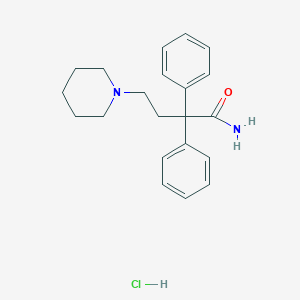
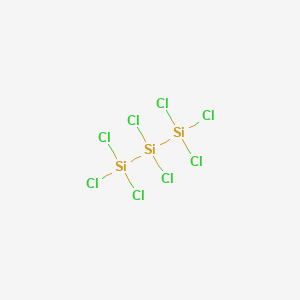
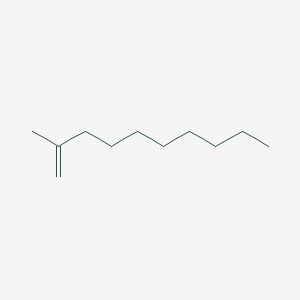
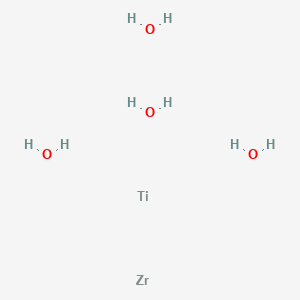
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
